Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8) is a bicyclic spirocyclic compound featuring two fused four-membered rings. Its molecular formula is C₁₂H₂₂N₂O₂ (MW 226.32), with a tert-butyl ester group protecting one nitrogen atom. This scaffold is widely used in medicinal chemistry as a rigid, conformationally restricted building block for sigma receptor ligands, kinase inhibitors, and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPARSNAMZJAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632513 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-49-8 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method is the condensation of 2,7-diazaspiro[4.4]nonane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures are crucial due to the potential hazards associated with handling reactive chemicals.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the spirocyclic structure.
Reduction: Reduced forms of the compound, potentially altering the spirocyclic ring.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biological Studies: Researchers use it to study the interactions of spirocyclic compounds with biological systems, providing insights into their potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Ring Size Variations
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- Structure : Features a three-membered and a five-membered ring ([3.5] spiro system).
- Synthesis : Used in reductive amination and amide coupling reactions, similar to the [4.4] analog .
- For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 1023301-84-9) shows enhanced solubility due to the HCl salt .
- Applications : Less commonly reported in sigma receptor studies compared to the [4.4] analog .
tert-Butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Chiral Analogs
(S)- and (R)-Enantiomers
- Examples: tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2306252-57-1) tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2201785-36-4)
- Significance : Enantiomers enable stereoselective drug design. For instance, the (S)-enantiomer showed superior activity in preliminary sigma-1 receptor (S1R) binding assays .
- Synthesis : Asymmetric synthesis or chiral resolution methods are required, increasing complexity .
Substituted Derivatives
Nitrogen-Substituted Analogs
- Examples: Phenyl(7-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone (7a): Kᵢ = 1.8 nM for S1R . 2-(4-Methoxyphenyl)-7-phenethyl derivatives (9b): Lower potency (Kᵢ = 11 nM) due to steric hindrance .
- Trends: Electron-withdrawing groups (e.g., cyano in 6e) enhance S1R selectivity over S2R . Benzyl or phenethyl spacers (e.g., 8a, 8b) reduce potency but improve metabolic stability .
Hydroxymethyl and Carbamoyl Derivatives
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS No. 236406-49-8) is a compound characterized by its unique spirocyclic structure, which contains two nitrogen atoms. This structural feature is believed to contribute significantly to its biological activity, particularly in the context of cancer therapy and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 236406-49-8 |
| Purity | ≥97% |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows it to bind uniquely to these targets, potentially acting as an inhibitor or activator depending on the specific biological context.
Research indicates that compounds with similar structures have shown promise as inhibitors for specific kinases involved in cell cycle regulation, such as cyclin-dependent kinases (CDK) and receptor tyrosine kinases (RET). These interactions suggest a potential role in modulating cell proliferation and signaling pathways relevant to cancer treatment .
Biological Activity Studies
Several studies have explored the biological activity of this compound:
- Kinase Inhibition :
-
Enzyme Interactions :
- The compound has been investigated for its ability to interact with various enzymes, potentially affecting metabolic pathways and cellular functions .
-
Therapeutic Applications :
- Due to its inhibitory effects on key kinases, there is ongoing research into its applications in cancer therapy, particularly in targeting tumor growth and proliferation .
Case Study 1: Inhibition of Cyclin-Dependent Kinases
A study examining the effects of this compound on CDK activity showed that the compound could effectively reduce kinase activity in vitro, leading to decreased proliferation of cancer cell lines. The results indicated a dose-dependent response, suggesting potential for therapeutic use in oncology.
Case Study 2: Interaction with Receptor Tyrosine Kinases
Another investigation focused on the binding affinity of this compound with RET kinases. The findings revealed that the compound could modulate RET signaling pathways, which are often dysregulated in various cancers.
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:
- SNAr Approach : Reacting 2,4,5-trichloropyrimidine with tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in iPrOH with DIPEA under microwave irradiation (120°C, 5 h) yields derivatives in ~61% yield .
- Coupling Reactions : Using HATU as a coupling agent with DIPEA in DMF enables amide bond formation with carboxylic acids, achieving yields up to 78% .
- Buchwald-Hartwig Amination : Pd-catalyzed cross-coupling with aryl halides (e.g., 4-iodoanisole) in toluene with t-BuONa provides aryl-substituted derivatives (82–88% yields) .
Q. Key Reaction Conditions Table
Q. How is the structure of this compound validated experimentally?
Methodological Answer: Structural confirmation relies on:
- Single-Crystal X-ray Diffraction : The spirocyclic core and tert-butyl group geometry are resolved with a mean C–C bond length of 0.004 Å and R factor = 0.050 .
- NMR Spectroscopy : Distinct H NMR signals for spirocyclic protons (δ 1.43–3.69 ppm) and C signals for carbonyl (δ 154–165 ppm) confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., m/z 441.23801 for [M+H]+) validates molecular formula .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Key safety measures include:
- Storage : Refrigerated, airtight containers to prevent degradation; avoid exposure to moisture .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection; respiratory masks if aerosolization is possible .
- Spill Management : Sweep/vacuum spills into sealed containers; avoid environmental release .
Advanced Research Questions
Q. How is this spirocyclic scaffold applied in medicinal chemistry and drug discovery?
Methodological Answer: The compound serves as a bioisostere for piperazine in drug design:
- PARP Inhibitors : Derivatives like tert-butyl 7-(2-fluoro-5-((4-oxophthalazin-1-yl)methyl)benzoyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate exhibit reduced DNA damage and cytotoxicity compared to olaparib analogs .
- Sigma Receptor Ligands : Substituted derivatives show nanomolar affinity for σ receptors, with antiallodynic activity in preclinical models .
- Osteoclast Inhibition : Structural analogs demonstrate dose-dependent suppression of osteoclast activation, relevant for osteoporosis research .
Q. Biological Activity Table
Q. What challenges arise in characterizing the stereochemical complexity of this spirocyclic compound?
Methodological Answer: The spirocyclic core introduces conformational rigidity, complicating NMR analysis:
- Rotameric Equilibria : Broadened H NMR signals (e.g., δ 3.15–3.61 ppm) suggest slow interconversion between rotamers at room temperature .
- Crystallographic Resolution : Single-crystal X-ray diffraction is critical to resolve spiro junction geometry and substituent orientation .
- Dynamic NMR (DNMR) : Variable-temperature NMR (e.g., 100°C in DMSO-d) can coalesce split signals, confirming dynamic processes .
Q. How do computational methods enhance the study of this compound’s reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts preferred tautomeric forms and electron density distribution at the spirocyclic nitrogen atoms .
- Molecular Docking : Models interactions with biological targets (e.g., σ receptors) to rationalize binding affinities and guide structural optimization .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on aryl rings) with bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
